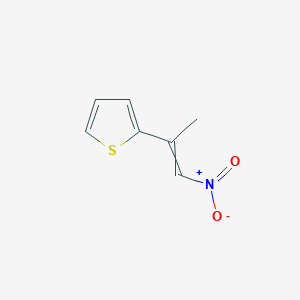

2-(1-Nitroprop-1-en-2-yl)thiophene

Description

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry and materials science. wikipedia.orgnih.gov It is a five-membered aromatic heterocycle containing a sulfur atom, and its structure is often used as a bioisosteric replacement for a benzene (B151609) ring in drug design, which can modify the pharmacokinetic properties of a molecule. wikipedia.orgnih.gov The inclusion of a thiophene moiety can enhance drug-receptor interactions and is a key component in numerous pharmaceuticals, including anti-inflammatory drugs like Lornoxicam and antipsychotics. wikipedia.orgnih.gov Furthermore, thiophene derivatives are fundamental units in the construction of conductive polymers and organic electronic materials. wikipedia.org

Nitroalkenes, or conjugated nitroalkenes, are powerful and versatile building blocks in organic synthesis. nih.gov The electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly electrophilic and susceptible to a wide array of nucleophilic addition reactions, particularly Michael additions. wikipedia.org The nitro group itself is a synthetic chameleon; it can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated, providing access to a vast range of functionalized products. nih.govwikipedia.org The combination of these two scaffolds in one molecule, as in thiophene-substituted nitroalkenes, creates a bifunctional reagent with significant potential for constructing complex heterocyclic systems. arkat-usa.org

Based on the known reactivity of its functional groups, 2-(1-Nitroprop-1-en-2-yl)thiophene is poised to be a highly versatile synthetic intermediate. The electron-deficient double bond, activated by the nitro group, serves as an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of diverse substituents at the β-position relative to the nitro group.

Furthermore, the nitroalkene moiety can participate in various cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions to forge five-membered heterocyclic rings. The true synthetic utility of this compound lies in the subsequent transformations of the nitro group. Reduction of the nitro group to an amine would yield a thiophene-containing chiral diamine precursor, while a Nef reaction could produce a thiophene-substituted α-keto compound. These transformations open pathways to numerous complex molecular architectures that are of interest in medicinal chemistry and materials science.

The primary and most classical method for synthesizing nitroalkenes is through the Henry reaction (also known as the nitroaldol reaction), followed by dehydration. wikipedia.org This reaction, discovered in 1895, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org The resulting β-nitro alcohol is then dehydrated, often under acidic or basic conditions, to yield the target nitroalkene.

For the specific synthesis of This compound , the logical synthetic pathway involves the Henry condensation of 2-acetylthiophene (B1664040) with nitromethane. The reaction would be initiated by a base to deprotonate nitromethane, forming a nucleophilic nitronate which then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The subsequent dehydration of the intermediate nitro alcohol would furnish the final product.

In contrast, the synthesis of its more common isomer, 2-(2-nitroprop-1-en-1-yl)thiophene, starts with different precursors: thiophene-2-carboxaldehyde and nitroethane. nih.gov This highlights how the specific substitution pattern on the final nitroalkene dictates the choice of initial carbonyl and nitroalkane starting materials.

Modern advancements in synthetic methodology have introduced more refined and efficient strategies. These include the use of specific catalysts to control stereochemistry (asymmetric Henry reactions) and the development of one-pot tandem reactions. mdpi.comresearchgate.netresearchgate.net For instance, Gong and co-workers developed a route to 2-nitrothiophenes via a tandem Henry reaction and nucleophilic substitution on sulfur starting from 3-thiocyanatopropenals. researchgate.net While these advanced methods have been applied to the synthesis of various thiophene derivatives, the fundamental two-step process of Henry reaction followed by dehydration remains a common and reliable strategy for preparing thiophene-substituted nitroalkenes.

| Reaction Stage | Synthesis of this compound | Synthesis of (E)-2-(2-Nitroprop-1-en-1-yl)thiophene |

| Starting Materials | 2-Acetylthiophene and Nitromethane | Thiophene-2-carboxaldehyde and Nitroethane nih.gov |

| Step 1: Henry Reaction | Base-catalyzed addition of nitronate to the ketone carbonyl. | Base-catalyzed addition of the nitroethane-derived anion to the aldehyde carbonyl. nih.gov |

| Intermediate | 2-(1-Hydroxy-1-nitropropan-2-yl)thiophene | 1-(Thiophen-2-yl)-2-nitropropan-1-ol |

| Step 2: Dehydration | Elimination of water to form the C=C double bond. | Elimination of water to form the C=C double bond. wikipedia.org |

| Final Product | This compound | (E)-2-(2-Nitroprop-1-en-1-yl)thiophene |

Structure

3D Structure

Properties

CAS No. |

615552-97-1 |

|---|---|

Molecular Formula |

C7H7NO2S |

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(1-nitroprop-1-en-2-yl)thiophene |

InChI |

InChI=1S/C7H7NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3 |

InChI Key |

SDCRXQRYCCWCME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[N+](=O)[O-])C1=CC=CS1 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 1 Nitroprop 1 En 2 Yl Thiophene

Reactivity of the Nitroalkene Functionality

The nitroalkene group is a potent electron-withdrawing moiety that significantly influences the molecule's reactivity. It serves as a key site for reductive transformations, oxidative pathways targeting the thiophene (B33073) ring, and various nucleophilic additions.

The nitro group of the nitroalkene functionality in 2-(1-nitroprop-1-en-2-yl)thiophene is susceptible to reduction, providing a synthetic route to amine derivatives. A variety of reducing agents can be employed for this transformation, with the choice of reagent determining the final product.

Commonly, the reduction of aromatic nitro compounds to their corresponding amines is achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through the use of metal hydrides. For nitroalkenes, this reduction can proceed to furnish the corresponding saturated amine. The transformation of the nitro group to an amine proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. A synthetic method for the reductive transformation of nitroarenes into ortho-aminated and -annulated products has been reported, which proceeds via the deoxygenation of nitroarenes to access aryl nitrenes that can be trapped by nucleophiles. researchgate.netnih.gov

Table 1: Potential Reductive Transformation of this compound

| Starting Material | Reagent/Conditions | Major Product |

| This compound | H₂, Pd/C | 1-(Thiophen-2-yl)propan-2-amine |

| This compound | Fe, HCl | 1-(Thiophen-2-yl)propan-2-amine |

| This compound | NaBH₄, NiCl₂ | 1-(Thiophen-2-yl)propan-2-amine |

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation is a common transformation for thiophene and its derivatives and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. masterorganicchemistry.com Typically, the use of one equivalent of m-CPBA at lower temperatures favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures leads to the fully oxidized sulfone. Hydrogen peroxide, often in the presence of a metal catalyst, is another effective reagent for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The initial oxidation to the sulfoxide is generally faster than the subsequent oxidation to the sulfone. researchgate.net

It has been noted that when a double bond is conjugated to the thiophene ring, very little epoxide is formed upon oxidation with m-CPBA; instead, oxidation of the sulfur atom is favored. udes.edu.co

Table 2: Predicted Oxidative Pathways for this compound

| Starting Material | Reagent/Conditions | Major Product |

| This compound | 1 equiv. m-CPBA, CH₂Cl₂, 0 °C | This compound-1-oxide |

| This compound | ≥2 equiv. m-CPBA, CH₂Cl₂, reflux | This compound-1,1-dioxide |

| This compound | H₂O₂, catalyst (e.g., NbC) | This compound-1,1-dioxide |

The electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene moiety in this compound highly electrophilic and susceptible to Michael (1,4-conjugate) addition reactions. nih.gov A wide range of nucleophiles, including thiols and amines, can add to the activated double bond. nih.govrsc.orgrsc.org

The addition of thiols to nitroalkenes is a facile process and can often be catalyzed by a weak base. nih.govresearchgate.netrsc.org Similarly, primary and secondary amines readily undergo Michael addition to nitroalkenes, providing a straightforward method for the synthesis of more complex amine derivatives. rsc.orgresearchgate.net These reactions are highly valuable in organic synthesis for the formation of new carbon-heteroatom bonds.

Table 3: Representative Michael Addition Reactions

| Electrophile | Nucleophile | Catalyst/Conditions | Product Type |

| This compound | Thiophenol | Et₃N, RT | Thioether Adduct |

| This compound | Piperidine (B6355638) | Neat, RT | Amine Adduct |

| This compound | Ethyl acetoacetate | Base (e.g., NaOEt), EtOH | Carbon-Carbon Adduct |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions, although electrophilic substitution is far more common. The presence of the 2-(1-nitroprop-1-en-2-yl) substituent significantly influences the regioselectivity and reactivity of these transformations.

Electrophilic aromatic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) through resonance. youtube.compearson.com However, in this compound, the C2 position is already substituted. The nitroalkene group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. masterorganicchemistry.com

Electron-withdrawing groups on an aromatic ring generally direct incoming electrophiles to the meta-position. libretexts.org In the case of a 2-substituted thiophene, this corresponds to the C4 position. The C5 position is also a potential site for electrophilic attack. The precise regiochemical outcome will depend on the nature of the electrophile and the reaction conditions. For instance, in the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes, the regioselectivity on substituted thiophenes is influenced by the steric and electronic properties of both the substrate and the Vilsmeier reagent. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govnih.gov Similarly, in nitration reactions, the presence of a deactivating group directs the incoming nitro group. masterorganicchemistry.comnih.govlibretexts.orgyoutube.comfrontiersin.org

Table 4: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 4-Nitro-2-(1-nitroprop-1-en-2-yl)thiophene and/or 5-Nitro-2-(1-nitroprop-1-en-2-yl)thiophene |

| Bromination | Br₂ | 5-Bromo-2-(1-nitroprop-1-en-2-yl)thiophene |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely due to the deactivating group |

The five-membered heteroaromatic rings—pyrrole (B145914), furan (B31954), and thiophene—are all more reactive towards electrophilic aromatic substitution than benzene (B151609). This increased reactivity is due to the ability of the heteroatom to donate its lone pair of electrons into the ring, thereby stabilizing the positive charge in the arenium ion intermediate.

The general order of reactivity for electrophilic aromatic substitution is: Pyrrole > Furan > Thiophene > Benzene. slideshare.netpharmaguideline.comyoutube.com

Pyrrole is the most reactive because nitrogen is less electronegative than oxygen and can better stabilize the positive charge of the intermediate. slideshare.net

Furan is less reactive than pyrrole because the more electronegative oxygen atom holds its lone pair more tightly. pharmaguideline.com

Thiophene is the least reactive of the three, but still significantly more reactive than benzene. The lower reactivity compared to furan is sometimes attributed to the larger size of the sulfur 3p orbitals, which leads to less effective overlap with the carbon 2p orbitals, although thiophene has the greatest aromatic character of the three. slideshare.netpharmaguideline.com

The presence of the strongly deactivating 2-(1-nitroprop-1-en-2-yl) group on the thiophene ring will significantly reduce its reactivity towards electrophiles, making it less reactive than unsubstituted furan and pyrrole, and potentially even less reactive than benzene in some cases. masterorganicchemistry.comlibretexts.org

Table 5: Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity |

| Pyrrole | Most Reactive |

| Furan | ↓ |

| Thiophene | ↓ |

| This compound | ↓↓ |

| Benzene | Least Reactive |

Intramolecular Cyclization Reactions and Heterocycle Annulation

Intramolecular cyclization reactions of this compound provide an efficient pathway to construct fused heterocyclic systems, where a new ring is built onto the existing thiophene core.

The synthesis of thieno[3,2-b]pyrroles, a class of compounds with significant interest due to their electronic properties and potential pharmaceutical applications, can be achieved through the palladium-catalyzed intramolecular cyclization of this compound and its derivatives. unimi.itresearchgate.net This reductive cyclization process is effectively catalyzed by a palladium/phenanthroline system in the presence of carbon monoxide, which acts as a reductant. unimi.itresearchgate.netresearchgate.netunimi.it The reaction involves the amination of the thiophene ring by the nitroalkene moiety, which is directly attached to the heterocyclic ring. unimi.it

Optimization of the reaction conditions, including the choice of ligand and the pressure of carbon monoxide, has been shown to produce high yields of the fused bicyclic thienopyrrole compounds, with reported yields of up to 98%. unimi.itresearchgate.netresearchgate.net This method has been successfully applied to a series of aryl- and alkyl-substituted thienopyrroles. researchgate.netresearchgate.net The versatility of this approach allows for the synthesis of thienopyrroles that are substituted at either the 2- or 3-position of the newly formed pyrrole ring. researchgate.netresearchgate.net

Table 1: Conditions for Palladium-Catalyzed Cyclization

| Parameter | Condition |

|---|---|

| Catalyst | [Pd(Phen)₂][BF₄]₂ |

| Reactant | This compound derivative (0.5 mmol) |

| Solvent | CH₃CN (15 mL) |

| Base | Et₃N (400 μL, 2.9 mmol) |

| Temperature | 150 °C |

| CO Pressure | 5 bar |

| Time | 3 h |

This data is based on a representative example of palladium-catalyzed cyclization of substituted 2-(2-nitrovinyl)thiophenes. researchgate.netlookchem.com

The mechanism of the palladium-catalyzed cyclization is believed to proceed through a series of steps involving highly reactive intermediates. A key proposed intermediate in these transformations is the nitrosoalkene. acs.org The reaction is initiated by the deoxygenation of the nitroalkene to a nitrosoalkene, a process that can be catalyzed by a palladium/phenanthroline complex. researchgate.net

These conjugated nitrosoalkenes are versatile building blocks in organic synthesis and can be used in the assembly of a variety of heterocyclic systems. acs.org Once formed, the nitrosoalkene intermediate can undergo an intramolecular cyclization onto the thiophene ring. This is followed by further transformations to yield the final aromatic thienopyrrole product. The involvement of such intermediates helps to explain the observed reactivity and the formation of the fused heterocyclic system.

Advanced Organic Transformations Incorporating this compound

Beyond intramolecular cyclizations, this compound is a versatile substrate for more complex organic transformations, enabling the synthesis of a diverse range of heterocyclic structures.

The nitroalkene moiety in this compound makes it a suitable participant in [3+2] cycloaddition reactions. rsc.org These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered rings. wikipedia.orgchesci.comwikipedia.org In this context, the nitroalkene can act as a precursor to a 1,3-dipole, which then reacts with a dipolarophile, typically an alkene or alkyne. wikipedia.orgwikipedia.org

The reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.org The regioselectivity of this cycloaddition is controlled by the frontier molecular orbitals of the reactants. wikipedia.orgchesci.com For instance, the reaction of nitrones with electron-deficient alkenes often results in the formation of 4-substituted isoxazolidines. chesci.com These cycloaddition reactions are known to be stereospecific with respect to the alkene's configuration. wikipedia.orgwikipedia.org The resulting fused isoxazolidine or isoxazoline (B3343090) rings can serve as important intermediates for further synthetic manipulations. chesci.com

Table 2: Examples of Dipolarophiles in [3+2] Cycloaddition Reactions

| Dipolarophile Type | Resulting Heterocycle |

|---|---|

| Alkene | Isoxazolidine |

| Alkyne | Isoxazoline |

| Carbonyls | Oxadiazolidine |

| Imines | Tetrahydro-1,2,4-oxadiazole |

This table provides a general overview of possible products from [3+2] cycloadditions. wikipedia.orgwikipedia.org

The reactivity of nitroalkenes like this compound makes them excellent candidates for use in multi-component reactions (MCRs) and tandem (or cascade) reaction sequences. rsc.orgrsc.orgresearchgate.net These approaches are highly efficient as they allow for the formation of complex molecules from three or more reactants in a single step, minimizing waste and improving step-economy. rsc.orgnih.govresearchgate.netbeilstein-journals.org

Nitroalkenes can participate in a variety of MCRs to produce a wide array of heterocyclic compounds. rsc.orgchim.it For example, they can be used in the synthesis of polyheterocycles through one-pot processes that combine MCRs with subsequent cyclizations. rsc.org Tandem reactions involving nitroalkenes often start with a Michael addition, followed by further intramolecular reactions to build the heterocyclic framework. rsc.orgresearchgate.net These strategies have been employed to synthesize six-membered heterocycles such as piperidines and tetrahydropyrans. rsc.orgresearchgate.net The development of such reaction sequences is a key area of research in modern organic synthesis, enabling the construction of diverse molecular libraries for various applications. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2 1 Nitroprop 1 En 2 Yl Thiophene and Its Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence for the absolute configuration and detailed insights into the packing of molecules in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The solid-state structure of 2-(1-nitroprop-1-en-2-yl)thiophene is stabilized by a network of weak intermolecular interactions. researchgate.net The crystal packing is characterized by C-H···O hydrogen bonds, which play a significant role in the formation of the supramolecular assembly. researchgate.net In the crystal structure of (E)-2-(2-nitroprop-1-enyl)thiophene, a notable intermolecular interaction is observed between a hydrogen atom of the thiophene (B33073) ring and an oxygen atom of the nitro group of an adjacent molecule. researchgate.net These types of interactions, along with other non-covalent forces such as π-π stacking, are crucial in determining the density, stability, and polymorphic forms of the crystalline material. nih.gov The study of these interactions provides valuable information for crystal engineering and the design of materials with specific properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectral Assignments and Interpretation

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts and coupling constants of the protons and carbons are indicative of their electronic environment and neighboring atoms.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the thiophene ring, the vinylic proton, and the methyl group. The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The chemical shift of the vinylic proton is influenced by the electron-withdrawing nitro group and the thiophene ring. The methyl protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbons of the thiophene ring will resonate in the aromatic region. The sp² carbons of the nitropropenyl group will have characteristic chemical shifts, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will appear at a high field.

Below is a table with predicted and reported chemical shift ranges for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H | 7.0 - 8.0 | 120 - 140 |

| Vinylic-H | 7.5 - 8.5 | 130 - 150 |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| C=C-NO₂ | - | 140 - 160 |

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

Application of Advanced 2D NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the molecule. beilstein-journals.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the thiophene ring. youtube.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. beilstein-journals.org

HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. iupac.org

These techniques, when used in concert, provide a comprehensive and definitive structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational frequencies are characteristic of specific bonds and molecular motions. A spectroscopic study of the related compound 1-phenyl-2-nitropropene (B101151) offers insight into the expected vibrational modes. researchgate.net

The key vibrational modes for this compound would include:

N-O stretching: The nitro group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C stretching: The stretching vibration of the carbon-carbon double bond of the propenyl group is expected to appear in the region of 1600-1650 cm⁻¹.

C-H stretching: The aromatic C-H stretching of the thiophene ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen below 3000 cm⁻¹.

Thiophene ring vibrations: The characteristic ring stretching and bending vibrations of the thiophene moiety will be present in the fingerprint region of the spectrum.

The combination of FT-IR and Raman spectroscopy provides a complementary and detailed picture of the vibrational properties of the molecule, confirming the presence of key functional groups and providing further structural support.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (based on similar compounds) researchgate.net |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational transitions of a molecule upon absorption of infrared radiation. The resulting spectrum reveals the presence of specific functional groups and provides insights into the molecular structure. For this compound, the FTIR spectrum is expected to be a composite of the vibrational modes originating from the thiophene ring, the nitro-alkene side chain, and the coupling between these two moieties.

The analysis of related thiophene derivatives, such as 2-thiophene carboxylic acid and various chalcones containing a thiophene ring, provides a basis for assigning the vibrational modes of the thiophene nucleus in the target molecule. iosrjournals.orgresearchgate.net The aromatic C-H stretching vibrations of the thiophene ring are anticipated in the region of 3100-3000 cm⁻¹. primescholars.com In-plane C-H bending vibrations are typically observed between 1400 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending modes appear in the 1000-750 cm⁻¹ range. primescholars.com The characteristic C=C stretching vibrations of the aromatic thiophene ring are expected to produce bands in the 1532-1347 cm⁻¹ region. iosrjournals.org

The nitro group (NO₂) of the nitropropene side chain exhibits strong and distinct absorption bands. The asymmetric stretching vibration of the N-O bond is typically observed in the 1560-1500 cm⁻¹ range, while the symmetric stretching vibration appears between 1360 cm⁻¹ and 1300 cm⁻¹. The C=C stretching of the propene double bond is expected to be in the 1680-1620 cm⁻¹ region, though its intensity and exact position can be influenced by conjugation with the thiophene ring and the nitro group.

Based on the analysis of structurally related compounds, a predictive assignment of the major FTIR vibrational modes for this compound is presented in the table below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Thiophene Ring |

| C=C Stretch (alkene) | 1680 - 1620 | Propene |

| Asymmetric NO₂ Stretch | 1560 - 1500 | Nitro Group |

| Symmetric NO₂ Stretch | 1360 - 1300 | Nitro Group |

| Aromatic C=C Stretch | 1532 - 1347 | Thiophene Ring |

| In-plane C-H Bend | 1400 - 1000 | Thiophene Ring |

| Out-of-plane C-H Bend | 1000 - 750 | Thiophene Ring |

| C-S Stretch | 852 - 637 | Thiophene Ring |

This table is predictive and based on data from analogous compounds.

Raman Spectroscopy for Complementary Molecular Vibrational Analysis

Raman spectroscopy provides information complementary to FTIR spectroscopy. americanpharmaceuticalreview.com While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman spectra are often weak or absent in FTIR spectra, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the thiophene ring and the C=C bond of the propene chain are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also anticipated to be Raman active. In contrast, the asymmetric stretch of the nitro group, which is strong in the FTIR spectrum, will likely be weaker in the Raman spectrum.

The analysis of related compounds like 2-thiophene carboxylic acid shows that C-C stretching vibrations within the thiophene ring appear in the Raman spectrum around 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹. iosrjournals.org The C-H in-plane bending modes are observed around 1114 cm⁻¹, and out-of-plane bending vibrations are found near 862 cm⁻¹. iosrjournals.org

The complementary nature of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational landscape of this compound. mdpi.com By combining the data from both techniques, a more robust and detailed structural elucidation is possible, even in the absence of direct crystallographic evidence.

A predictive assignment of the key Raman active modes for this compound, based on analogous compounds, is detailed below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Thiophene Ring |

| C=C Stretch (alkene) | 1680 - 1620 | Propene |

| Aromatic C=C Stretch | 1530, 1413, 1354 | Thiophene Ring |

| Symmetric NO₂ Stretch | 1360 - 1300 | Nitro Group |

| In-plane C-H Bend | ~ 1114 | Thiophene Ring |

| Out-of-plane C-H Bend | ~ 862 | Thiophene Ring |

| C-S Stretch | ~ 637 | Thiophene Ring |

This table is predictive and based on data from analogous compounds.

Computational Chemistry and Theoretical Investigations of 2 1 Nitroprop 1 En 2 Yl Thiophene Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. mdpi.com By focusing on the electron density rather than the many-electron wavefunction, DFT provides a computationally efficient and accurate method for predicting molecular properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For thiophene (B33073) derivatives, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set such as 6-311G, can accurately predict geometric parameters. sigmaaldrich.com The process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Representative Calculated Geometric Parameters for a Thiophene Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (thiophene) | ~1.37 Å |

| C-S (thiophene) | ~1.72 Å | |

| C-C (ring-substituent) | ~1.45 Å | |

| C=C (alkene) | ~1.35 Å | |

| C-N (nitro group) | ~1.48 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.2° |

| C-C=C (alkene) | ~125.0° | |

| Dihedral Angle | Thiophene-Alkene | Varies with conformation |

Note: The data presented are illustrative for a thiophene derivative and may not be the exact values for 2-(1-nitroprop-1-en-2-yl)thiophene, as specific computational studies on this exact compound are not publicly available. The values are based on typical results from DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). biosynth.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. encyclopedia.pubrsc.org

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich thiophene ring, while the LUMO is likely centered on the electron-withdrawing nitropropenyl group. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor in different reactions. The energy of these orbitals and their gap can be precisely calculated using DFT, providing quantitative measures of the molecule's reactive potential. encyclopedia.pubrsc.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Nitro-substituted Thiophene Analogue

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These values are representative for a nitro-substituted thiophene and are used here to illustrate the application of FMO theory. The exact values for this compound would require specific DFT calculations.

Elucidation of Global and Local Reactivity Descriptors

Beyond FMO theory, DFT calculations can provide a range of global and local reactivity descriptors that offer a more nuanced understanding of a molecule's chemical behavior. encyclopedia.pubrsc.org These descriptors are derived from the conceptual framework of DFT.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. encyclopedia.pub This is achieved by analyzing how the electron density changes upon the addition or removal of an electron. For this compound, these calculations would likely pinpoint the carbon atoms of the nitroalkene moiety as primary electrophilic sites and specific atoms on the thiophene ring as nucleophilic centers.

Table 3: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile |

Note: The formulas provided are based on Koopmans' theorem approximations. The actual values would be calculated from the DFT output.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comencyclopedia.pub This theory provides a powerful framework for elucidating complex reaction mechanisms.

Characterization of Transition States and Intermediate Species

A key application of MEDT is the detailed characterization of reaction pathways, including the identification and analysis of transition states and any intermediate species. rsc.org Through techniques like Bonding Evolution Theory (BET), which analyzes the changes in electron density along a reaction coordinate, the sequence of bond formation and breaking can be precisely determined. rsc.org

For reactions involving this compound, such as cycloadditions or nucleophilic additions, MEDT would be used to model the entire reaction path. nih.gov This would involve locating the transition state structure(s) and calculating the activation energies. The analysis of the electron localization function (ELF) at various points along the reaction path reveals the precise nature of the bond-forming and bond-breaking processes, allowing for a distinction between concerted and stepwise mechanisms. nih.gov For instance, in a cycloaddition reaction, MEDT could determine if the two new single bonds form simultaneously or sequentially. rsc.org

Understanding the Nature of Nucleophile/Electrophile Interactions

MEDT provides a clear framework for understanding the interactions between nucleophiles and electrophiles based on the analysis of electron density. The Global Electron Density Transfer (GEDT) at the transition state is a key concept in MEDT, quantifying the net flow of electron density from the nucleophile to the electrophile. mdpi.com A higher GEDT value indicates a more polar reaction.

In a reaction involving this compound, MEDT would be used to analyze the electron density distribution at the ground state of the reactants and how it evolves along the reaction pathway. By identifying the regions of electron excess (nucleophilic sites) and electron deficiency (electrophilic sites), the theory can predict the most likely points of interaction. The analysis of the conceptual DFT reactivity indices within the MEDT framework allows for a robust explanation of regioselectivity and chemoselectivity observed in reactions. rsc.org This approach moves beyond simple orbital considerations to provide a more complete picture of the electronic-level events that govern chemical reactivity.

Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Chemoinformatics provides a powerful lens through which to analyze and predict the reactivity of this compound. By quantifying its structural and electronic features, it is possible to develop Quantitative Structure-Reactivity Relationship (QSRR) models. These models are instrumental in correlating the molecular structure with its chemical reactivity.

Research on related nitrothiophene derivatives has established a foundation for understanding the key descriptors that govern their reactivity. Studies involving multi-linear regression analysis on biologically active 2-nitrothiophenes have shown a reasonable correlation between experimental activity and calculated properties such as the energies of the Highest Occupied Molecular Orbital (HOMO), total atomic charges, and the ring angles at the sulfur atom. nih.gov However, no significant correlation was found with calculated solvation energies or dipole moments for that specific series of compounds. nih.gov

For this compound, a QSRR model can be conceptualized by examining the influence of the nitropropenyl substituent on the thiophene ring. Density Functional Theory (DFT) calculations are a common tool to derive the necessary molecular descriptors. A theoretical investigation into the nucleophilic aromatic substitution (SNAr) of related 2-methoxy-3-X-5-nitrothiophenes has demonstrated that the reaction proceeds via a stepwise mechanism. nih.gov The rate and feasibility of such reactions are heavily influenced by the electronic nature of the substituents.

A hypothetical QSRR study for a series of related nitroalkenylthiophenes might involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and thermodynamic.

Table 1: Key Molecular Descriptors for QSRR Analysis of Nitroalkenylthiophenes

| Descriptor Class | Descriptor Name | Description | Predicted Influence on Reactivity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher values may indicate greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values suggest greater electrophilicity and susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. | |

| Mulliken Atomic Charges | Distribution of electron density on each atom. | The charge on the carbon atoms of the thiophene ring and the nitropropenyl group will indicate sites for electrophilic or nucleophilic attack. | |

| Parr Electrophilicity (ω) | A measure of the global electrophilic nature of the molecule. | Higher values indicate a stronger electrophile. | |

| Steric | Molecular Volume | The volume occupied by the molecule. | Can influence the accessibility of reactive sites to reagents. |

| Surface Area | The total surface area of the molecule. | Affects intermolecular interactions and solvation. | |

| Thermodynamic | Gibbs Free Energy of Reaction | The change in Gibbs free energy for a specific reaction. | A negative value indicates a spontaneous reaction. |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides information on the stability of the molecule. |

By establishing linear correlations between these descriptors and experimentally observed reaction rates or equilibrium constants, a predictive QSRR model can be developed. For instance, in the context of SNAr reactions, a model might take the form:

log(k) = c0 + c1(LUMO Energy) + c2(ω) + c3(Charge at C2)

Where 'k' is the reaction rate constant, and c0, c1, c2, and c3 are coefficients determined through regression analysis. Such models are invaluable for predicting the reactivity of novel, yet-to-be-synthesized derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, revealing its conformational preferences and the influence of the surrounding solvent environment. These simulations model the atomic motions of the molecule over time, governed by a force field that describes the intramolecular and intermolecular interactions.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the thiophene ring and the nitropropenyl group. The torsion angle of this bond dictates the relative orientation of these two moieties. A known crystal structure of a related compound, 2-(2-nitroprop-1-enyl)thiophene, indicates a gauche molecular conformation with a torsion angle of 117°. researchgate.net This suggests that a non-planar conformation is likely to be energetically favorable.

MD simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule in a vacuum or in a solvent, one can identify the most stable conformers and the energy barriers between them.

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Conformer | Dihedral Angle (Thiophene-C=C) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | ~120° | 0.0 | 75 |

| Anti-periplanar | ~180° | 1.5 | 20 |

| Syn-periplanar | ~0° | 3.0 | 5 |

These simulations can also shed light on the planarity of the nitropropenyl group and the thiophene ring. While the thiophene ring is inherently aromatic and thus largely planar, the nitropropenyl substituent can exhibit some degree of puckering or out-of-plane distortion.

Solvation effects play a critical role in the reactivity and conformational equilibrium of molecules in solution. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. The choice of solvent can significantly impact the conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

The study of nucleophilic aromatic substitution on nitrothiophenes in different solvents, including ionic liquids, has shown that the reaction rates are faster in these alternative media compared to conventional solvents like methanol (B129727) and benzene (B151609). nih.gov This highlights the profound impact of the solvent on reactivity, which is mediated by differential solvation of the reactants and the transition state.

MD simulations can quantify these solvation effects by calculating properties such as the radial distribution function (RDF) and the solvent accessible surface area (SASA). The RDF for solvent molecules around specific atoms of the solute can reveal the structure of the solvation shell. For example, the oxygen atoms of the nitro group are expected to form hydrogen bonds with protic solvent molecules.

Table 3: Illustrative Solvation Analysis from MD Simulations in Water

| Solute Atom/Group | Peak of Radial Distribution Function (Å) | Coordination Number |

| Nitro Group Oxygen 1 | 2.8 | 3.2 |

| Nitro Group Oxygen 2 | 2.9 | 3.1 |

| Thiophene Sulfur | 4.5 | 8.5 |

The data in such a table would indicate the average distance and number of solvent molecules in the first solvation shell of different parts of the molecule, providing a detailed picture of how the solvent organizes itself around the solute. This information is crucial for understanding reaction mechanisms in solution, as the solvent can influence the stability of intermediates and transition states.

Synthetic Utility and Advanced Building Block Applications of 2 1 Nitroprop 1 En 2 Yl Thiophene

Precursors for Nitrogen-Containing Heterocycles

The presence of the nitro group and the double bond in 2-(1-nitroprop-1-en-2-yl)thiophene makes it an excellent starting material for the construction of various nitrogen-containing heterocyclic systems. nih.gov These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.govgoogle.comgoogle.com

Pyrroles and Fused Pyrrole (B145914) Systems (e.g., Thienopyrroles, Indoles)

Pyrroles: The reaction of nitroalkenes with α-isocyanoacetate esters in the presence of a base provides a direct route to highly functionalized pyrroles. rsc.org This method, when applied to this compound, would be expected to yield pyrrole derivatives with a thiophene (B33073) substituent. The general transformation involves the initial Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. rsc.org Another versatile method for pyrrole synthesis is the Trofimov reaction, which involves the reaction of ketoximes with acetylene (B1199291) in a superbasic medium. arkat-usa.org While not a direct application of the title compound, this highlights the diverse routes available for synthesizing pyrrole structures. One-pot syntheses of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones have also been developed, showcasing the continuous innovation in pyrrole synthesis methodologies. nih.gov

Fused Pyrrole Systems (Thienopyrroles and Indoles): Fused pyrrole systems, such as thieno[2,3-b]indoles and thieno[3,2-b]indoles, are tricyclic heterocyclic compounds where a thiophene ring is fused to an indole (B1671886) ring. nih.gov These scaffolds are present in various biologically active molecules. The synthesis of thienoindoles can be achieved through methods like the Cadogan reductive cyclization. nih.gov For instance, a 2-(2-nitrophenyl)thiophene (B3370730) derivative can undergo deoxygenation, often using a phosphite (B83602) reagent, to form a nitrene intermediate which then cyclizes to afford the thieno[3,2-b]indole skeleton. nih.gov

Indoles, another critical class of nitrogen-containing heterocycles, can be synthesized through various strategies. organic-chemistry.org Reductive cyclization of 2-nitrostilbene (B8481306) derivatives using carbon monoxide and elemental sulfur is one such method that yields substituted indoles. semanticscholar.org Although this does not directly use this compound, the underlying principle of reductive cyclization of a nitro group is relevant. 2-Nitroindoles themselves are important building blocks and can be synthesized from N-protected indoles. researchgate.net

| Heterocycle Type | Synthetic Method | Key Features |

| Pyrroles | Reaction of nitroalkenes with α-isocyanoacetate esters. rsc.org | High yields of 5-unsubstituted pyrroles. rsc.org |

| Thienoindoles | Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene. nih.gov | Forms a tricyclic system with fused thiophene and indole rings. nih.gov |

| Indoles | Reductive cyclization of 2-nitrostilbenes. semanticscholar.org | Utilizes carbon monoxide and sulfur. semanticscholar.org |

Synthesis of Saturated N-Heterocycles (e.g., Piperidines, Piperazinones)

The piperidine (B6355638) moiety is a fundamental scaffold in many pharmaceuticals. nih.gov The synthesis of piperidine derivatives can be achieved through various routes, including the hydrogenation of pyridine (B92270) precursors or through cyclization reactions of acyclic amines. nih.gov For instance, piperidine-substituted thieno[3,2-d]pyrimidines have been synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis often involves the reaction of a dichlorothienopyrimidine with a substituted piperidine derivative. nih.gov While not a direct use of this compound, this demonstrates the incorporation of piperidine rings into thiophene-containing systems. The direct synthesis of 1-(thiophen-2-yl)piperidine (B25001) has also been explored through methods like alkylation and reductive amination.

Building Blocks for Sulfur-Containing Heterocycles

The inherent thiophene ring in this compound makes it a natural starting point for the synthesis of more complex sulfur-containing heterocyclic systems. thieme-connect.desigmaaldrich.com

Synthesis of Diversified Thiophene Derivatives

The thiophene ring itself can be further functionalized or used as a scaffold to build other heterocyclic rings. mdpi.comresearchgate.netresearchgate.net Thiophene derivatives exhibit a wide range of biological activities and are important in medicinal chemistry. nih.gov For example, new thiophene derivatives have been synthesized and evaluated for their potential as photostabilizers for polymers like poly(vinyl chloride). researchgate.net The synthesis of these derivatives often involves reactions at the carbon atoms of the thiophene ring.

Construction of Novel Thiazolidinones and Related Scaffolds

Thiazolidinones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for a broad spectrum of biological activities. researchgate.netresearchgate.net The synthesis of thiazolidinones often involves the cyclocondensation of a Schiff base with a mercaptoacetic acid derivative. researchgate.net While a direct synthesis from this compound is not explicitly detailed in the provided context, the thiophene moiety can be incorporated into thiazolidinone structures. For instance, thiophene-2-carbohydrazide (B147627) can be used as a starting material to construct various thiophene-containing heterocycles, including thiazolidinones. rsc.org This involves converting the carbohydrazide (B1668358) into a hydrazone, which then reacts with mercaptoacetic acid to form the thiazolidinone ring. rsc.org

| Heterocycle Type | Synthetic Precursor | Key Features |

| Thiophene Derivatives | Functionalized thiophenes | Used as photostabilizers and in medicinal applications. researchgate.netnih.gov |

| Thiazolidinones | Thiophene-2-carbohydrazide | Construction of biologically active thiazolidinone scaffolds. rsc.org |

Applications in Advanced Materials Science

Thiophene-based materials have garnered significant attention in the field of advanced materials science, particularly in (opto)electronics. mdpi.com The electron-rich nature of the thiophene ring makes it an excellent component for constructing π-conjugated systems. mdpi.com Polymers containing thiophene units, such as poly(3-hexylthiophene), are widely used as semiconducting materials in organic field-effect transistors (OFETs) and organic solar cells. mdpi.com

The incorporation of functional groups onto the thiophene ring can modulate the electronic properties of the resulting materials. While specific applications of this compound in materials science are not extensively documented, its structure suggests potential. The nitro group is a strong electron-withdrawing group, which could be utilized to create "push-pull" chromophores when combined with electron-donating moieties. mdpi.com Such chromophores are of interest for applications in nonlinear optics and as dyes in dye-sensitized solar cells. Furthermore, the vinyl linkage provides a site for polymerization, potentially leading to novel conjugated polymers with tailored electronic properties. Thienothiophene scaffolds, which are fused thiophene rings, are also important building blocks for optoelectronic materials. mdpi.com

Precursors for Conjugated Systems in Organic Electronic Materials

Conjugated polymers, characterized by an extended π-electron system along the polymer backbone, are fundamental to the operation of many organic electronic devices. Thiophene-containing polymers, in particular, are lauded for their high charge carrier mobilities and stability. beilstein-journals.org The specific structure of the monomer unit is crucial in determining the properties of the final polymer.

The compound this compound possesses key features that make it a promising, albeit not yet widely documented, precursor for conjugated systems. The thiophene ring itself is an electron-rich aromatic system that readily participates in polymerization reactions, most notably through metal-catalyzed cross-coupling reactions, to form polythiophenes. researchgate.net The nitropropene substituent is a strong electron-withdrawing group. The presence of such a group on the thiophene ring is known to significantly influence the electronic properties of the resulting polymer, often leading to materials with n-type semiconducting behavior. rsc.org While research has extensively covered thiophenes with other electron-withdrawing groups like cyano or ketone moieties, the specific use of the 1-nitroprop-1-en-2-yl group is an area ripe for exploration.

The general synthetic strategy for creating conjugated polymers from functionalized thiophenes involves the polymerization of monomer units. For a molecule like this compound, this would likely involve the introduction of leaving groups (e.g., bromine or tin moieties) on the thiophene ring to facilitate polymerization through common methods like Stille, Suzuki, or direct arylation polymerization. The resulting polymer would feature a polythiophene backbone with pendant 1-nitroprop-1-en-2-yl groups.

| Monomer | Potential Polymerization Method | Resulting Polymer | Potential Properties |

| Functionalized this compound | Stille Coupling, Suzuki Coupling, Direct Arylation Polymerization | Poly(this compound) | n-type semiconductivity, altered band gap, potential for use in organic solar cells and field-effect transistors |

Table 1: Potential Polymerization and Properties of this compound

Role in the Development of Organic Semiconductors and Light-Emitting Diodes

The development of high-performance organic semiconductors is a primary driver of innovation in organic electronics. These materials are the active components in organic field-effect transistors (OFETs) and the emissive layers in organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic semiconductor used.

Thiophene-based materials are widely utilized as semiconductors in organic electronics. beilstein-journals.org The introduction of electron-withdrawing groups is a key strategy for modifying the electronic characteristics of these materials. For instance, the functionalization of a thiophene-based material with a strong electron-withdrawing group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is critical for achieving efficient charge injection and transport in electronic devices.

In the context of this compound, the potent electron-withdrawing nature of the nitropropene group would be expected to significantly impact the electronic properties of any resulting polymer or oligomer. This could lead to the development of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits and for improving the efficiency of organic photovoltaic devices by creating efficient donor-acceptor heterojunctions.

In the realm of OLEDs, the emissive layer is composed of an organic semiconductor that emits light upon the recombination of electrons and holes. The color and efficiency of the emitted light are determined by the chemical structure of the emissive material. Thiophene-based emitters are common, and their properties can be tuned by chemical modification. beilstein-journals.org A donor-π-acceptor (D-π-A) architecture is a common design for highly efficient OLED emitters. In such a molecule, an electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. Thieno[3,2-b]thiophene derivatives have been successfully used as the π-linker in such systems. beilstein-journals.orgmdpi.com

While direct application of this compound in OLEDs has not been reported in the reviewed literature, its structure suggests potential. The thiophene moiety can act as part of the π-conjugated system, and the nitropropene group would function as a strong electron acceptor. By combining this with a suitable electron-donating moiety, it would be possible to design novel D-π-A emitters. The strong electron-withdrawing character of the nitro group could lead to significant intramolecular charge transfer, a phenomenon often associated with high fluorescence quantum yields.

| Device | Role of Thiophene Derivative | Key Structural Feature | Potential Impact of this compound |

| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | Extended π-conjugation, ordered molecular packing | Potential for n-type semiconducting behavior due to the electron-withdrawing nitro group |

| Organic Light-Emitting Diode (OLED) | Emissive layer, electron transport layer | Tunable HOMO/LUMO levels, high fluorescence quantum yield | Could serve as a building block for D-π-A emitters or as an n-type material to improve charge balance |

| Organic Photovoltaic (OPV) | Electron acceptor (n-type) material | Appropriate LUMO level for efficient charge separation | The nitro group could help tune the electronic properties to create an effective acceptor material to be paired with a suitable donor polymer |

Table 2: Potential Applications of this compound in Organic Electronic Devices

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Nitroprop-1-en-2-yl)thiophene, and how can reaction conditions be optimized?

The synthesis of nitro-functionalized thiophene derivatives typically involves electrophilic nitration or substitution reactions . For example, nitration of the thiophene ring can be achieved using nitric acid in the presence of sulfuric acid as a catalyst, targeting the α-position due to its higher electron density . Reaction optimization may include:

- Temperature control (e.g., low temperatures to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF to stabilize intermediates).

- Stoichiometric adjustments (e.g., excess nitrating agent for higher yields).

Electrophilic substitution on pre-functionalized thiophenes (e.g., halogenated precursors) can also introduce nitro groups via cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Key techniques include:

- FT-IR Spectroscopy : Assigns vibrational modes (e.g., nitro group stretching at ~1520 cm⁻¹) and validates functional groups via potential energy distribution (PED) analysis .

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., deshielding effects from the nitro group) .

- UV-Vis Spectroscopy : Reveals π→π* transitions and conjugation length, critical for optoelectronic applications .

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

DFT calculations (e.g., using Gaussian 09 with the B3LYP functional and 6-311++G basis set ) model:

- Optimized geometries : Compare bond lengths/angles with crystallographic data .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential .

- Vibrational frequencies : Validate experimental IR/NMR data via theoretical simulations .

Methodological steps include geometry optimization, frequency analysis, and solvent effect modeling (e.g., PCM for solvation) .

Advanced Questions

Q. What experimental and computational approaches resolve contradictions in the vibrational mode assignments of nitro-functionalized thiophene derivatives?

Discrepancies between experimental and calculated vibrational spectra can arise from approximations in DFT functionals. To address this:

- Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for charge-transfer transitions .

- Potential Energy Distribution (PED) analysis : Quantifies contributions of specific atomic movements to vibrational modes, resolving ambiguities in peak assignments .

- Isotopic labeling : Validates assignments by comparing experimental shifts with theoretical predictions .

Q. How does the introduction of a nitro group influence the nonlinear optical (NLO) properties of thiophene-based compounds, and what methodological frameworks validate these effects?

The nitro group enhances NLO properties via:

- Charge transfer : Electron-withdrawing nitro groups polarize the π-system, increasing hyperpolarizability (β).

- DFT-based metrics : Calculate β values using finite field methods (e.g., B3LYP/6-311++G) and compare with experimental electric-field-induced second harmonic generation (EFISHG) data .

- Structure-property relationships : Correlate substituent position (e.g., α vs. β nitro placement) with dipole moment and polarizability .

Q. What strategies can address discrepancies between crystallographic data and computational geometry optimizations for this compound?

- Software refinement : Use SHELXL for crystallographic refinement to resolve disorder or thermal motion artifacts .

- DFT-D3 corrections : Incorporate dispersion forces (e.g., Grimme’s D3) to improve agreement with experimental bond lengths .

- Twinned data handling : Apply SHELXPRO to model twinning in crystals, ensuring accurate unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.